1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride
Description
1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride is a substituted indole derivative with a molecular formula of C₁₂H₁₆N₂O·ClH and a molecular weight of 241 g/mol . Key structural features include:
- A 2-methyl group at position 2 of the indole ring.
- A 2-methoxyethyl substituent at position 1.
- A primary amine group at position 5.
- A hydrochloride salt form, enhancing solubility and stability.
Its physicochemical properties include a LogP value of 1.88, indicative of moderate lipophilicity, and three rotatable bonds in the methoxyethyl side chain, suggesting conformational flexibility .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methylindol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPHHBZQCCXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCOC)C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-methoxyethylamine.
Alkylation: The 2-methylindole undergoes alkylation with 2-methoxyethylamine in the presence of a suitable base, such as sodium hydride, to form the intermediate 1-(2-Methoxyethyl)-2-methyl-1H-indole.
Amination: The intermediate is then subjected to amination using reagents like ammonia or an amine source to introduce the amine group at the 5-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under suitable conditions.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted indole derivatives with different functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as neurological disorders and cancers.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive or neuroprotective effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP of 1.88 reflects a balance between the hydrophilic methoxyethyl group and the hydrophobic methyl substituent. In contrast, 1-ethyl-1H-indol-5-amine hydrochloride (lacking a methoxy group) is expected to have lower solubility due to reduced polarity .
- Salt Form: Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for bioavailability.
Biological Activity
1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Studies indicate that it may exhibit activity against various bacterial strains, potentially including resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Effects : Preliminary research suggests that it can induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for cancer therapy .
- Anti-inflammatory Activity : There is evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
The biological effects of 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride are mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and providing potential neuroprotective effects .
- Cell Cycle Modulation : Research indicates that it can arrest cancer cells in the G2/M phase of the cell cycle, leading to increased apoptosis .
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, contributing to its anticancer properties .
Anticancer Activity
A study on related indole compounds demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7. The most potent analogs showed IC50 values as low as 0.34 μM, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
Research has shown that indole derivatives can effectively inhibit the growth of resistant bacterial strains. For instance, compounds structurally related to 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride exhibited minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA . This suggests that modifications in the indole structure can enhance antimicrobial efficacy.
Anti-inflammatory Effects
In a study evaluating anti-inflammatory properties, certain indole derivatives were shown to reduce levels of pro-inflammatory cytokines such as IL-1β and COX-2 in vitro. This points towards the potential use of these compounds in treating neuroinflammatory conditions .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine hydrochloride, and how are reaction conditions optimized?
- Answer: The compound can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone/aldehyde under acidic conditions to form the indole core. A methoxyethyl group is introduced via alkylation or substitution reactions. Optimization involves controlling temperature (25–80°C), solvent choice (e.g., 2-butanone for solubility), and stoichiometric ratios of reagents like pyridine hydrochloride to enhance yield (up to 73% in documented cases) . Purity is improved through recrystallization with heptane or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- LCMS/HPLC: Retention time (e.g., 1.11–1.16 minutes under SMD-TFA05 conditions) and molecular ion peaks (e.g., m/z 540–618 [M+H]+) validate molecular weight and purity .
- NMR: 1H/13C NMR resolves substitution patterns (e.g., methoxyethyl group at position 1, methyl at position 2) .
- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, confirming stereochemistry and salt formation .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
- Answer: Initial screens include:
- Enzyme assays: Testing inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) to evaluate metabolic stability .
- Receptor binding studies: Radioligand displacement assays for serotonin or adrenergic receptors, given structural similarity to tryptamine derivatives .
- Cell viability assays: MTT assays on cancer cell lines to probe cytotoxicity .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Answer:
- Continuous flow reactors: Reduce reaction time and improve heat transfer for exothermic steps (e.g., alkylation) .
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during methoxyethyl group introduction .
- In-line analytics: Real-time HPLC monitoring detects intermediates, enabling rapid adjustments .
Q. How should researchers address contradictions between spectroscopic data and computational modeling results?
- Answer:
- Multi-technique validation: Cross-check NMR/LCMS data with X-ray crystallography to resolve ambiguities in proton assignments .
- DFT calculations: Use Gaussian or MOE software to predict NMR shifts and compare with experimental data .
- Isotopic labeling: 13C-labeled analogs clarify ambiguous carbon environments in complex spectra .
Q. What mechanistic insights explain this compound’s modulation of the MAPK/ERK pathway?
- Answer:
- Kinase inhibition assays: Measure IC50 values against ERK1/2 using fluorescence polarization .
- Western blotting: Quantify phosphorylated ERK levels in treated vs. control cells to confirm pathway suppression .
- Molecular docking: MOE or AutoDock models predict binding interactions at the ATP-binding site of ERK .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
